molecular formula C24H19BrN2O5 B2414249 3-(3-bromobenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide CAS No. 862978-90-3

3-(3-bromobenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide

Cat. No.: B2414249
CAS No.: 862978-90-3
M. Wt: 495.329
InChI Key: NSVNDUAQDFDMBX-UHFFFAOYSA-N
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Description

3-(3-bromobenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C24H19BrN2O5 and its molecular weight is 495.329. The purity is usually 95%.
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Properties

IUPAC Name

3-[(3-bromobenzoyl)amino]-N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19BrN2O5/c1-30-16-10-11-18(20(13-16)31-2)26-24(29)22-21(17-8-3-4-9-19(17)32-22)27-23(28)14-6-5-7-15(25)12-14/h3-13H,1-2H3,(H,26,29)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVNDUAQDFDMBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=CC=C4)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19BrN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3-bromobenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide is a synthetic compound belonging to the class of benzofuran derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which include anticancer, antimicrobial, and anti-inflammatory properties. The presence of bromine and methoxy groups in its structure enhances its pharmacological profile and reactivity.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C_{20}H_{19}BrN_{2}O_{4}
  • Molecular Weight : Approximately 427.29 g/mol

The compound features a complex arrangement with a benzofuran core, a bromobenzamide moiety, and methoxy substitutions that contribute to its biological activity.

Biological Activity Overview

Research on the biological activity of this compound reveals several promising areas:

Anticancer Activity

Studies have indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The mechanism appears to involve:

  • Inhibition of Cell Growth : The compound has been shown to inhibit the proliferation of cancer cells in vitro.
  • Induction of Apoptosis : It may trigger programmed cell death pathways, leading to the elimination of malignant cells.

Antimicrobial Properties

The compound has demonstrated activity against several bacterial strains, including those resistant to conventional antibiotics. Its antimicrobial effects are attributed to:

  • Disruption of Bacterial Cell Walls : The structural components may interfere with bacterial membrane integrity.
  • Inhibition of Enzymatic Activity : The compound could inhibit essential bacterial enzymes necessary for survival.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties by modulating inflammatory pathways. This includes:

  • Reduction of Pro-inflammatory Cytokines : It may lower levels of cytokines involved in inflammation.
  • Inhibition of Inflammatory Mediators : The compound could inhibit pathways that lead to inflammation.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets such as:

  • Enzymes and Receptors : Binding affinity studies suggest that the compound may modulate the activity of certain enzymes or receptors involved in cancer progression and inflammation.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsMechanism
AnticancerInhibition of cell growth; induction of apoptosisModulation of cell signaling pathways
AntimicrobialActivity against resistant bacterial strainsDisruption of cell walls; enzyme inhibition
Anti-inflammatoryReduction in pro-inflammatory cytokinesInhibition of inflammatory mediators

Case Studies and Research Findings

  • Anticancer Studies : A recent study demonstrated that this compound significantly reduced tumor growth in xenograft models, showcasing its potential as an anticancer agent.
  • Antimicrobial Efficacy : Research published in Journal of Medicinal Chemistry highlighted the compound's effectiveness against multi-drug resistant strains, suggesting its utility in treating infections where conventional therapies fail.
  • Inflammation Models : In vitro assays have shown that treatment with this compound leads to decreased levels of TNF-alpha and IL-6 in activated macrophages, indicating its potential role in managing inflammatory diseases.

Q & A

Q. Optimization Strategies :

  • Temperature : Maintain 0–5°C during coupling to minimize side reactions.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalyst Loading : Use 10–15 mol% DMAP for efficient coupling .
  • Purity Control : Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to avoid carryover impurities .

Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

Q. Basic Characterization

  • 1H/13C NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, bromobenzamido aromatic protons at δ 7.2–8.1 ppm) .
  • FT-IR : Identify carbonyl stretches (amide C=O at ~1650–1680 cm⁻¹, benzofuran C-O at ~1250 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ expected for C24H20BrN2O5) .
  • X-ray Crystallography (if crystals form): Resolve stereochemical ambiguities and confirm intramolecular hydrogen bonding .

How can researchers investigate the structure-activity relationship (SAR) of this compound to enhance its biological efficacy?

Q. Advanced SAR Analysis

  • Functional Group Modifications :
    • Replace the 3-bromo group with fluoro or chloro to assess halogen effects on target binding .
    • Vary methoxy positions (e.g., 2,4- vs. 3,4-dimethoxy) to study steric/electronic impacts .
  • Biological Assays :
    • Test against cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells) to correlate substituents with cytotoxicity .
    • Use enzyme inhibition assays (e.g., kinase profiling) to map pharmacophore requirements .

What computational strategies are employed to predict the binding affinity of this compound with biological targets?

Q. Advanced Computational Modeling

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to simulate interactions with targets (e.g., EGFR kinase). Focus on hydrogen bonds with the carboxamide and bromobenzamido groups .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories (GROMACS/AMBER) to identify key residues for interaction .
  • QSAR Models : Develop regression models using descriptors like logP, polar surface area, and H-bond donors to predict activity across analogs .

How should contradictory data from different biological assays be reconciled to validate the compound's mechanism of action?

Q. Advanced Data Reconciliation

  • Orthogonal Assays : Cross-validate kinase inhibition (SPR) with cellular proliferation (BrdU assay) to confirm target engagement .
  • Dose-Response Analysis : Compare IC50 values across assays; inconsistencies may arise from off-target effects or assay sensitivity .
  • Metabolite Screening : Use LC-MS to rule out interference from degradation products in cell-based assays .

What methodologies are recommended for analyzing the pharmacokinetic properties of this benzofuran derivative?

Q. Advanced PK/PD Studies

  • In Vitro ADME :
    • Microsomal Stability : Incubate with liver microsomes (human/rat) to estimate metabolic half-life .
    • Caco-2 Permeability : Assess intestinal absorption potential .
  • In Vivo PK : Administer IV/orally to rodents, collect plasma samples, and quantify via LC-MS/MS to calculate AUC, t1/2, and bioavailability .

What purification techniques are most effective for isolating this compound from reaction mixtures?

Q. Basic Purification

  • Flash Chromatography : Use silica gel with gradient elution (hexane:EtOAc 70:30 → 50:50) to separate unreacted starting materials .
  • Recrystallization : Optimize solvent pairs (e.g., EtOH/H2O) for high-purity crystals .
  • HPLC : Semi-preparative C18 column (MeCN/H2O + 0.1% TFA) for final polishing .

How can researchers design experiments to elucidate the metabolic pathways of this compound in preclinical models?

Q. Advanced Metabolism Studies

  • Phase I Metabolism : Incubate with liver microsomes + NADPH, identify hydroxylated/dehalogenated metabolites via LC-QTOF-MS .
  • Phase II Conjugation : Test glucuronidation/sulfation using UDPGA/PAPS cofactors .
  • In Vivo Metabolite Profiling : Administer radiolabeled compound to rodents, collect bile/urine, and map excretion pathways .

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